molecular formula C28H31N3O2S2 B12015500 (5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one CAS No. 624724-25-0

(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12015500
CAS No.: 624724-25-0
M. Wt: 505.7 g/mol
InChI Key: YBANCNBAMYPCLN-XYGWBWBKSA-N
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Description

“(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one” is a complex organic compound with the following structural formula:

Structure: (5Z)-3-butyl-5-[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene-2-thioxo-1,3-thiazolidin-4-one\text{Structure: } \text{this compound} Structure: (5Z)-3-butyl-5-[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene-2-thioxo-1,3-thiazolidin-4-one

This compound belongs to the thiazolidinone family and exhibits intriguing properties due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the condensation of a substituted phenylhydrazine with an α,β-unsaturated ketone, followed by cyclization to form the thiazolidinone ring. The butyl substituent is introduced during the final step.

Reaction Conditions::

    Condensation Step: The reaction typically occurs under reflux conditions using an appropriate solvent (e.g., ethanol or methanol) and a mild acid catalyst.

    Cyclization Step: Cyclization is facilitated by heating the intermediate in the presence of a base (such as sodium hydroxide) to form the thiazolidinone ring.

Industrial Production:: Industrial-scale production methods are proprietary and may involve modifications to improve yield and efficiency. research-grade quantities are available for early discovery researchers .

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the thiazolidinone ring can yield different derivatives.

    Substitution: Substituents on the phenyl ring can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.

Major Products:: The specific products depend on the reaction conditions and substituents. Exploration of these reactions contributes to the compound’s versatility.

Scientific Research Applications

Chemistry::

    Catalysis: The compound may serve as a catalyst in organic transformations.

    Ligand Design: Its unique structure could be exploited for ligand design in coordination chemistry.

Biology and Medicine::

    Antimicrobial Properties: Investigations into its antibacterial or antifungal effects.

    Enzyme Inhibition: Potential inhibition of specific enzymes.

Industry::

    Materials Science: Incorporation into polymers or materials for specific properties.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

While there are related thiazolidinones, this compound stands out due to its specific substituents and unique arrangement. Similar compounds include:

Properties

CAS No.

624724-25-0

Molecular Formula

C28H31N3O2S2

Molecular Weight

505.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H31N3O2S2/c1-5-6-14-30-27(32)25(35-28(30)34)16-22-17-31(23-10-8-7-9-11-23)29-26(22)21-12-13-24(20(4)15-21)33-18-19(2)3/h7-13,15-17,19H,5-6,14,18H2,1-4H3/b25-16-

InChI Key

YBANCNBAMYPCLN-XYGWBWBKSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC(=C(C=C3)OCC(C)C)C)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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